molecular formula C25H27N5OS B2911511 1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one CAS No. 2034544-22-2

1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one

Cat. No.: B2911511
CAS No.: 2034544-22-2
M. Wt: 445.59
InChI Key: VATUPFOLLPLFIP-UHFFFAOYSA-N
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Description

This compound features a benzoisothiazole moiety linked to a piperazine ring, connected via a propan-1-one chain to a phenyl group substituted with 3,5-dimethylpyrazole. The benzoisothiazole group (C₇H₅NS) contributes sulfur-based electronic effects, while the 3,5-dimethylpyrazole (C₅H₇N₂) offers steric bulk and hydrogen-bonding capabilities. The ketone linker may enhance metabolic stability compared to ester or amide analogs .

Properties

IUPAC Name

1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5OS/c1-18-17-19(2)30(26-18)21-10-7-20(8-11-21)9-12-24(31)28-13-15-29(16-14-28)25-22-5-3-4-6-23(22)32-27-25/h3-8,10-11,17H,9,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATUPFOLLPLFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one , often referred to as a benzisothiazolone derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes findings from various studies to detail its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

C20H24N4OS\text{C}_{20}\text{H}_{24}\text{N}_4\text{OS}

This structure includes a benzisothiazole moiety linked to a piperazine ring and a propanone group, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various benzisothiazolone derivatives against gram-positive bacteria. For instance, a study synthesized a series of derivatives and tested their activity against strains such as Staphylococcus aureus and Bacillus subtilis. Among the tested compounds, several exhibited moderate antibacterial activity, indicating that modifications to the benzisothiazolone structure can enhance efficacy against specific pathogens .

Compound IDActivity Against Bacillus subtilisActivity Against Staphylococcus aureus
19kModerateModerate
19lModerateModerate
19mModerateWeak
19nWeakModerate
19oModerateWeak

Antiviral Activity

Another significant aspect of this compound is its antiviral potential. A study highlighted that certain benzisothiazolone derivatives inhibited reverse transcriptase (RT) activity in HIV with IC50 values ranging from 1 to 6 µM. Notably, compounds sharing the benzisothiazolone pharmacophore demonstrated robust antiviral activity without cellular toxicity . This suggests a promising avenue for the development of new antiviral agents targeting HIV.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The benzisothiazolone moiety is known for its role in inhibiting DNA polymerase and RT enzymes, which are critical for viral replication. The piperazine ring enhances binding affinity to target proteins, facilitating effective inhibition .

Study on Antibacterial Properties

In a comprehensive study involving various derivatives of benzisothiazolone, researchers synthesized multiple compounds and assessed their antibacterial properties using standard microbiological techniques. The results indicated that structural modifications significantly influenced antibacterial potency. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity against resistant bacterial strains .

Evaluation of Antiviral Efficacy

A separate investigation focused on the antiviral efficacy of these compounds against HIV. The study utilized cell-based assays to evaluate the cytotoxicity and antiviral activity. Compounds were found to inhibit virus replication effectively at low concentrations, making them candidates for further development as therapeutic agents against HIV .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Key analogs include compounds from the I-series (e.g., I-6230, I-6232) and others with piperazine or heterocyclic motifs (Table 1):

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Functional Groups Heterocycles Present
Target Compound Benzoisothiazole, piperazine, propan-1-one, 3,5-dimethylpyrazole ~435.48 (estimated) Ketone, tertiary amine Benzoisothiazole, pyrazole
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine, phenethylamino, benzoate ester 376.43 Ester, secondary amine Pyridazine
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole, phenethylthio, benzoate ester 389.47 Ester, thioether Isoxazole
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () Pyrazole, benzoic acid 244.29 Carboxylic acid Pyrazole
Compound 4e () Piperazine, chromenone, hydroxybenzyl 502.55 Ether, tertiary amine Chromenone, benzyl
Compound Pyridazine, benzodioxole, isoxazole 435.50 Ketone, tertiary amine Pyridazine, benzodioxole, isoxazole

Table 1. Structural and functional comparison with analogs.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The target compound’s ketone linker likely improves metabolic stability compared to ester-containing analogs (e.g., I-6230, I-6373), which are prone to hydrolysis . However, its higher molecular weight (~435 vs. 244–389 for others) may reduce aqueous solubility.
  • In contrast, carboxylic acid derivatives (e.g., ) exhibit higher polarity, limiting blood-brain barrier penetration .
  • Synthetic Accessibility : Piperazine coupling reactions (as in ) are common in synthesizing such compounds, but the benzoisothiazole moiety may require specialized heterocyclic synthesis steps .

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